molecular formula C13H13NO3 B186832 4-Morpholin-4-yl-chromen-2-one CAS No. 65625-83-4

4-Morpholin-4-yl-chromen-2-one

Cat. No. B186832
CAS RN: 65625-83-4
M. Wt: 231.25 g/mol
InChI Key: YJXJQEJDZPLPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Morpholin-4-yl-chromen-2-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Vlahos et al. and has since been used in various studies to investigate the mechanisms of action of different signaling pathways.

Mechanism Of Action

4-Morpholin-4-yl-chromen-2-one inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways.

Biochemical And Physiological Effects

4-Morpholin-4-yl-chromen-2-one has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, 4-Morpholin-4-yl-chromen-2-one has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

4-Morpholin-4-yl-chromen-2-one has several advantages as a pharmacological tool for scientific research. It is a highly specific inhibitor of PI3K and does not affect other signaling pathways. Additionally, it has a relatively low toxicity and can be used at concentrations that do not significantly affect cell viability. However, 4-Morpholin-4-yl-chromen-2-one also has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. Additionally, its effects can be cell type-dependent, and its use may not be suitable for all experimental models.

Future Directions

There are several future directions for the use of 4-Morpholin-4-yl-chromen-2-one in scientific research. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, there is ongoing research to identify new targets of 4-Morpholin-4-yl-chromen-2-one and to develop more potent and selective inhibitors of PI3K. Finally, the use of 4-Morpholin-4-yl-chromen-2-one in combination with other pharmacological agents is an area of active investigation, as it may enhance the efficacy of existing treatments.

Synthesis Methods

The synthesis of 4-Morpholin-4-yl-chromen-2-one involves several steps, including the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with morpholine to form 4-morpholin-4-yl-7-hydroxy-4-methylcoumarin. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, 4-Morpholin-4-yl-chromen-2-one.

Scientific Research Applications

4-Morpholin-4-yl-chromen-2-one is commonly used as a pharmacological tool to investigate the phosphoinositide 3-kinase (PI3K) signaling pathway. It has been shown to inhibit the activity of PI3K and its downstream targets, including Akt and mTOR. As a result, 4-Morpholin-4-yl-chromen-2-one has been used in studies to investigate the role of the PI3K pathway in various cellular processes, including cell proliferation, survival, and metabolism.

properties

CAS RN

65625-83-4

Product Name

4-Morpholin-4-yl-chromen-2-one

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-morpholin-4-ylchromen-2-one

InChI

InChI=1S/C13H13NO3/c15-13-9-11(14-5-7-16-8-6-14)10-3-1-2-4-12(10)17-13/h1-4,9H,5-8H2

InChI Key

YJXJQEJDZPLPTQ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

C1COCCN1C2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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